Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate
Overview
Description
Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1423033-50-4 . Its molecular weight is 245.32 . The compound is stored at room temperature and is in the form of a viscous liquid .
Molecular Structure Analysis
The IUPAC name for this compound is tert-butyl 4-hydroxy-4-(methoxymethyl)-1-piperidinecarboxylate . Its InChI Code is 1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 .Physical and Chemical Properties Analysis
This compound has a boiling point of 327.0±27.0 C at 760 mmHg . It is a viscous liquid at room temperature .Scientific Research Applications
Synthesis Routes and Optimization : Tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate serves as a key intermediate in synthesizing various biologically active compounds. For instance, it is pivotal in the synthesis of Vandetanib, an anticancer drug, through acylation, sulfonation, and substitution steps, showcasing a total yield of 20.2% (Min Wang et al., 2015). Another significant application includes its role in generating crizotinib intermediates, with a synthesis route achieving a 49.9% total yield (D. Kong et al., 2016). These studies highlight the compound's versatility and importance in medicinal chemistry.
Crystal Structure Analysis : Investigations into the crystal structure of related tert-butyl piperidine-1-carboxylate derivatives provide insights into molecular configurations and packing. For example, tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, when crystallized, reveals strong O-H...O=C hydrogen bonds forming infinite chains in the crystal structure, which is essential for understanding the material's properties (C. Didierjean et al., 2004).
Biological and Pharmacological Research : Beyond its role in synthesis, this compound derivatives are explored for their biological activities. For instance, derivatives such as tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate have undergone characterization and X-ray diffraction studies, showing potential antibacterial and antifungal activities, indicating their potential in developing new therapeutic agents (B. Kulkarni et al., 2016).
Advanced Chemical Syntheses : The compound also facilitates the creation of advanced molecular structures, such as the stereoselective synthesis of piperidine derivatives, which are crucial for producing specific, biologically active molecules with defined three-dimensional structures (A. I. Moskalenko & V. Boev, 2014). These syntheses contribute to the diverse applications of this compound in medicinal chemistry and drug development.
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-hydroxy-4-(methoxymethyl)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO4/c1-11(2,3)17-10(14)13-7-5-12(15,6-8-13)9-16-4/h15H,5-9H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPUWCTBTBPMHQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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